Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₅N₃O₂. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and organic synthesis. This compound features a tert-butyl group, an aminopropanoyl group, and a piperazine ring, making it a valuable intermediate in chemical research and industrial applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with 3-aminopropanoic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Substituted piperazines and other derivatives.
Scientific Research Applications
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as:
Piperazine: A simple cyclic amine used in various applications.
N-tert-butyl-piperazine: A derivative with a tert-butyl group attached to the nitrogen atom of piperazine.
4-(3-aminopropyl)piperazine-1-carboxylate: A closely related compound with a different alkyl chain length.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which provides unique chemical properties and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGDVAEJBSATD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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